molecular formula C10H13N B7841891 5,7-Dimethylindoline

5,7-Dimethylindoline

Cat. No. B7841891
M. Wt: 147.22 g/mol
InChI Key: BPJPUSULAUOJQV-UHFFFAOYSA-N
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Description

5,7-Dimethylindoline is a chemical compound with the molecular formula C10H13N . It has a molecular weight of 147.22 and is typically stored at -20°C in a sealed container, away from moisture .


Synthesis Analysis

The synthesis of this compound involves various methods . One of the methods involves the use of sodium cyanoborohydride and acetic acid at 10°C for 1 hour . The yield of this reaction is approximately 73% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h5-6,11H,3-4H2,1-2H3 . This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid-liquid mixture . It has a density of 1.000±0.06 g/cm3 . The melting point is not available .

Scientific Research Applications

  • Cyclization to Form Azepine Derivatives

    • 5,7-Dimethylindoline-derived allenes are used in the thermal isomerization to afford tetracyclic azepine derivatives. Semicyclic 2-amino 1,3-dienes, formed from these aminoallenes, are transformed into tricyclic azepine derivatives or benzothiophene-annelated azaheterocycles, depending on the ring size of the enamine moiety and the (hetero)aryl group at C-4 of the 2-dienamine (Reinhard, Glaser, Neumann, & Maas, 1997).
  • Catalytic Asymmetric Reactions

    • This compound derivatives are used in catalytic asymmetric reactions such as aldol and silylcyanation reactions. Chiral Pt(II)/Pd(II) pincer complexes show intramolecular C–H⋯Cl hydrogen bonding both in solution and in solid states (Yoon et al., 2006).
  • Antifungal Applications

    • Fused this compound compounds exhibit antifungal potential against human pathogenic fungi. Their structure and properties are analyzed through elemental, NMR, FT-IR, and mass spectrometry, providing insights into their antifungal efficacy (Chaudhary et al., 2022).
  • Enolisation and Decarboxylation Studies

    • This compound compounds are used in kinetic isotope effect models to explore base-catalyzed enolisation of indolin-2-ones and the decarboxylation of indole carboxylates (Rzepa, 2016).
  • Direct Glycosylation to Form Nucleosides

    • This compound is involved in the synthesis of indoline nucleosides, highlighting its role in the formation of important biochemical compounds (Chandra & Brown, 2005).
  • Synthesis of Spiro-Compounds

    • It's used in the synthesis of complex spiro-compounds like 4-(2-Methylene-1-ethyl-3,3-dimethylindoline-2'-yl)-6,8-dibromo-1'-ethyl-3',3'-dimethylspiro-[3,4-dihydro-2H-1-benzopyran-2,2'-indoline], which have potential applications in various chemical industries (Jin, Zhang, & De-chun, 2010).
  • Asymmetric Catalysis

    • This compound derivatives are used in enantioselective palladium catalyzed allylic substitutions, achieving high enantioselectivities. This showcases its application in stereoselective synthesis (Chelucci & Cabras, 1996).

Safety and Hazards

5,7-Dimethylindoline is classified as harmful . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

properties

IUPAC Name

5,7-dimethyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJPUSULAUOJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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